3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
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Overview
Description
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid is an organic compound that features a triazole ring, a butanoic acid moiety, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is performed under mild conditions and provides high yields of the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale CuAAC reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioisostere in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of smart materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can effectively promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This property makes it valuable in applications such as fuel cells and other energy-related technologies.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound used in various chemical applications.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with different functional groups.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A polytriazolylamine ligand used in catalysis.
Uniqueness
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid is unique due to its specific combination of a triazole ring and a butanoic acid moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-methyl-2-(3-methyltriazol-4-yl)butanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)7(8(12)13)6-4-9-10-11(6)3/h4-5,7H,1-3H3,(H,12,13) |
InChI Key |
BDAKOXGKTAVDJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CN=NN1C)C(=O)O |
Origin of Product |
United States |
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